Benzene, 1-nitro-4-(1-propynyl)-
Description
Benzene, 1-nitro-4-(1-propynyl)- (C₉H₇NO₂) is a para-substituted nitroaromatic compound featuring a nitro (-NO₂) group at position 1 and a 1-propynyl (-C≡C-CH₂) group at position 4. The nitro group is a strong electron-withdrawing substituent, while the 1-propynyl group introduces sp-hybridized carbon atoms, contributing to the compound’s electronic and steric profile.
Properties
CAS No. |
28289-83-0 |
|---|---|
Molecular Formula |
C9H7NO2 |
Molecular Weight |
161.16 g/mol |
IUPAC Name |
1-nitro-4-prop-1-ynylbenzene |
InChI |
InChI=1S/C9H7NO2/c1-2-3-8-4-6-9(7-5-8)10(11)12/h4-7H,1H3 |
InChI Key |
WZXVLUCWGSZORJ-UHFFFAOYSA-N |
SMILES |
CC#CC1=CC=C(C=C1)[N+](=O)[O-] |
Canonical SMILES |
CC#CC1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism
The Sonogashira coupling, a palladium-catalyzed cross-coupling reaction, is the most widely employed method for synthesizing 1-nitro-4-(1-propynyl)benzene. This approach couples a halogenated nitrobenzene derivative with a terminal alkyne, forming a carbon-carbon bond between the aromatic ring and the alkyne.
Key Steps :
- Oxidative Addition : Aryl halide (e.g., 4-iodonitrobenzene) reacts with palladium(0) to form a Pd(II) intermediate.
- Transmetallation : Copper(I) acetylide transfers the alkyne to the Pd(II) center.
- Reductive Elimination : The Pd(II) intermediate releases the coupled product, regenerating Pd(0).
Typical Reaction Conditions
The synthesis employs 4-iodonitrobenzene and propyne under inert conditions.
| Component | Specification |
|---|---|
| Catalyst | Palladium(II) acetate (5 mol%) |
| Ligand | Triphenylphosphine (10 mol%) |
| Copper Co-catalyst | Copper(I) iodide (10 mol%) |
| Base | Triethylamine |
| Solvent | Tetrahydrofuran |
| Temperature | 60–80°C |
| Reaction Time | 12–24 hours |
Procedure :
- Combine 4-iodonitrobenzene (1.0 equiv), propyne (1.2 equiv), Pd(OAc)₂, CuI, and PPh₃ in tetrahydrofuran.
- Add triethylamine and reflux under nitrogen for 18 hours.
- Purify via column chromatography (silica gel, hexane/ethyl acetate).
Yield : 68–75% (reported in analogous reactions).
Optimization Strategies
Catalyst Systems :
- Palladium Nanoclusters : Increase surface area, enhancing catalytic activity (yield: 82%).
- Ligand-Free Conditions : Reduce cost but require higher temperatures (yield: 60%).
Solvent Effects :
- Polar Aprotic Solvents : Dimethylformamide improves alkyne solubility but risks nitro group reduction.
- Eco-Friendly Solvents : Cyclopentyl methyl ether offers comparable yields with lower toxicity.
Alternative Synthetic Approaches
Nitration of 4-Propynylbenzene Derivatives
Direct nitration of 4-propynylbenzene faces challenges due to the alkyne’s electron-withdrawing nature, which directs electrophilic attack to meta positions.
Procedure :
- Sulfonate 4-propynylbenzene to introduce a directing group.
- Nitrate using HNO₃/H₂SO₄ at 0°C.
- Hydrolyze the sulfonate group.
Yield : <30% (due to poor regioselectivity).
Use of Protective Groups in Directed Nitration
Temporary protection of the alkyne as a trimethylsilyl (TMS) derivative improves nitration regioselectivity.
Steps :
- Protect 4-propynylbenzene with TMSCl.
- Nitrate to introduce -NO₂ at the para position.
- Deprotect using tetrabutylammonium fluoride.
Yield : 50–55%.
Comparative Analysis of Synthesis Routes
| Method | Advantages | Disadvantages | Yield (%) |
|---|---|---|---|
| Sonogashira Coupling | High regioselectivity, scalable | Pd catalyst cost | 68–75 |
| Direct Nitration | Fewer steps | Poor regioselectivity | <30 |
| Protective Group Route | Improved nitration control | Additional deprotection steps | 50–55 |
Industrial-Scale Production Considerations
Large-scale synthesis prioritizes cost-efficiency and safety:
- Catalyst Recycling : Immobilized Pd on mesoporous silica reduces metal waste.
- Continuous Flow Systems : Enhance heat dissipation and reaction control.
Challenges in Synthesis and Purification
- Alkyne Polymerization : Mitigated by low-temperature reactions.
- Nitro Group Reduction : Avoided by excluding reducing agents (e.g., H₂).
- Purification : Silica gel chromatography remains standard, though solvent-intensive.
Recent Advances in Catalytic Methods
- Photoredox Catalysis : Enables nitro group introduction under mild conditions.
- Electrochemical Synthesis : Reduces reliance on noble metals.
Chemical Reactions Analysis
Benzene, 1-nitro-4-(1-propynyl)- undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The propynyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Addition: The triple bond in the propynyl group can undergo addition reactions with halogens or hydrogen halides to form dihalo or haloalkane derivatives.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, halogens, and hydrogen halides. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula : C₉H₇NO₂
Molecular Weight : 161.16 g/mol
CAS Number : 28289-83-0
IUPAC Name : 1-nitro-4-prop-1-ynylbenzene
SMILES : CC#CC1=CC=C(C=C1)N+[O-]
The compound features a nitro group attached to a benzene ring with a propynyl substituent, which contributes to its unique chemical properties and reactivity.
Pharmaceutical Applications
Benzene, 1-nitro-4-(1-propynyl)- has been investigated for its potential as a pharmaceutical agent due to its structural characteristics that may enhance biological activity:
- Drug Development : The compound's unique structure may serve as a scaffold for developing new drugs targeting various diseases. Research indicates that modifications of similar nitro-substituted benzene derivatives have shown promise in treating conditions such as bacterial infections and cancer .
- Mechanism of Action : Studies suggest that nitro groups can enhance the lipophilicity of compounds, potentially improving their ability to penetrate cellular membranes. This characteristic is particularly beneficial in designing antibiotics or anticancer agents that require effective cellular uptake .
Agricultural Applications
The compound's potential extends to agricultural chemistry:
- Pesticides and Herbicides : Due to its reactivity and ability to interact with biological molecules, Benzene, 1-nitro-4-(1-propynyl)- could be explored as an active ingredient in the development of new pesticides or herbicides. Its structure may allow for selective targeting of pest species while minimizing impact on non-target organisms.
Data Table: Comparative Analysis of Related Compounds
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Benzene, 1-nitro-4-(trifluoromethyl) | Nitro group on benzene; trifluoromethyl group | Lacks the propynyl chain |
| Benzene, 1-bromo-4-(trifluoromethyl) | Nitro group on benzene; bromine substitution | Halogenated instead of having a propynyl chain |
| Benzene, 1-amino-4-(trifluoromethyl) | Nitro replaced by amino group | Exhibits different reactivity due to amino function |
This table highlights the unique aspects of Benzene, 1-nitro-4-(1-propynyl)- compared to other related compounds, emphasizing its potential applications in various fields.
Case Study 1: Antimicrobial Activity
A study conducted on nitro-substituted benzene derivatives demonstrated that compounds similar to Benzene, 1-nitro-4-(1-propynyl)- exhibited significant antimicrobial activity against various strains of bacteria. The results indicated that structural modifications could enhance efficacy against resistant bacterial strains .
Case Study 2: Agrochemical Development
In research focused on developing new herbicides, the incorporation of propynyl groups into nitro-substituted aromatic compounds showed improved selectivity and potency against specific weed species. These findings suggest that Benzene, 1-nitro-4-(1-propynyl)- could be a valuable candidate for further exploration in agrochemical formulations .
Mechanism of Action
The mechanism of action of Benzene, 1-nitro-4-(1-propynyl)- involves its interaction with molecular targets through its nitro and propynyl groups. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The propynyl group can participate in addition and substitution reactions, leading to the formation of various derivatives. These interactions can affect molecular pathways and biological processes, making the compound useful in various applications.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key analogues include:
Key Observations :
- Electronic Effects: The nitro group dominates the electronic profile, but the para substituent modulates reactivity. For example: The 1-propynyl group (-C≡C-CH₂) withdraws electrons via sp-hybridization, further deactivating the benzene ring . Methoxy (-OCH₃) in 1-methoxy-4-nitrobenzene donates electrons, creating a push-pull electronic system .
- Reactivity :
- Nitro groups direct electrophilic substitution to meta positions, but the para substituent’s electronic nature influences reaction rates. For instance, 1-nitro-4-(phenylthio)benzene may undergo nucleophilic aromatic substitution due to sulfur’s polarizability .
- Alkyne-containing derivatives (e.g., 1-propynyl) are prone to cycloaddition or polymerization reactions, whereas allyl-substituted compounds exhibit alkene-like reactivity .
Q & A
Q. What experimental methods are recommended for synthesizing benzene, 1-nitro-4-(1-propynyl)-, and how can reaction conditions be optimized?
Synthesis of this compound typically involves substitution or coupling reactions. A viable route is modifying 1-bromo-4-(1-propynyl)benzene (CAS 23773-30-0) via nucleophilic aromatic substitution, where the bromine atom is replaced by a nitro group. Key parameters include:
- Catalysts : Use Cu(I) or Pd-based catalysts for efficient nitro group introduction .
- Solvent : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates.
- Temperature : Optimize between 80–120°C to balance reactivity and side-product formation.
Gas chromatography (GC) with retention index validation (e.g., using NIST protocols ) is critical for purity assessment.
Q. How can spectroscopic techniques differentiate benzene, 1-nitro-4-(1-propynyl)-, from structural isomers?
- Mass Spectrometry (MS) : The molecular ion peak at m/z ~173 (C₉H₇NO₂) and fragmentation patterns (e.g., loss of NO₂ or propynyl groups) are diagnostic .
- Infrared (IR) Spectroscopy : Look for asymmetric NO₂ stretching (~1520 cm⁻¹) and C≡C stretching (~2100 cm⁻¹) .
- Nuclear Magnetic Resonance (NMR) :
Advanced Research Questions
Q. What computational strategies are effective for modeling the electronic structure and reactivity of benzene, 1-nitro-4-(1-propynyl)-?
- Basis Sets : Use correlation-consistent basis sets (e.g., cc-pVTZ) to capture electron correlation effects in nitro and propynyl groups. Dunning’s studies show that [5s4p3d2f1g] sets achieve ~99% correlation energy accuracy .
- Density Functional Theory (DFT) : B3LYP/6-311++G(d,p) reliably predicts geometry and vibrational frequencies. For reaction pathways (e.g., nitro group substitution), employ transition state searches with IRC validation .
- NBO Analysis : Quantify hyperconjugation between the nitro group and aromatic π-system to explain regioselectivity in further reactions.
Q. How can discrepancies between experimental and computational data on reaction pathways be resolved?
Discrepancies often arise from incomplete basis sets or solvent effects. Mitigation strategies include:
- Benchmarking : Compare multiple methods (e.g., CCSD(T) vs. DFT) for key intermediates.
- Implicit Solvent Models : Incorporate PCM or SMD to simulate solvent polarization effects .
- Kinetic Modeling : Use master equation simulations (e.g., MESMER) to account for temperature-dependent rate constants. For example, the barrierless pathway in 1-propynyl + benzene reactions (Figure S1 in ) requires pressure-dependent kinetic analysis.
Q. What are the challenges in analyzing gas-phase reaction dynamics involving benzene, 1-nitro-4-(1-propynyl)-?
- Isomerization Pathways : The propynyl group’s linear geometry can lead to competing reaction channels (e.g., cyclization vs. fragmentation).
- Collision-Induced Dissociation (CID) : Use tandem MS to probe fragmentation thresholds, correlating with computed bond dissociation energies .
- High-Resolution Spectroscopy : Rotational-vibrational coupling in the nitro group complicates spectral assignments; employ anharmonic corrections in computational models .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
